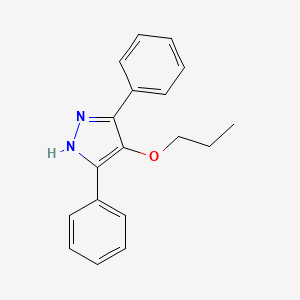
3,5-Diphenyl-4-propoxy-1H-pyrazole
Cat. No. B8547507
Key on ui cas rn:
60627-99-8
M. Wt: 278.3 g/mol
InChI Key: VNFHSHCUHWJQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03979409
Procedure details


A mixture of 3,5-diphenyl-4-pyrazolol (10.0 g, 0.042 mole), sodium methoxide (2.27 g, 0.042 mole) and methanol (60 ml) is heated at 60°C for 2 hours. Then 1-bromopropane (5.17 g, 0.042 mole) is added slowly (5 minutes) at 60°C. The reaction mixture is then held at 60°C for 7 hours, and slowly cooled to room temperature. Examination by glc at this point indicates that the reaction is incomplete. The mixture is heated to 60°C and more 1-bromopropane (0.26 g, 0.002 mole) added. When the reaction is complete (as shown by glc), the mixture is poured into water and the solid formed is isolated by filtration. The solid (11.5 g, 99.7% yield) m.p. 132° and 136°C contains 2 minor impurities as indicated by tlc (benzene/silica gel). Recrystallization from acetonitrile affords white crystals (7.4 g, 63%) m.p. 142° to 142.5°C.
Name
3,5-diphenyl-4-pyrazolol
Quantity
10 g
Type
reactant
Reaction Step One

Name
sodium methoxide
Quantity
2.27 g
Type
reactant
Reaction Step One





Name
Yield
99.7%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7]2[C:11]([OH:12])=[C:10]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[NH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C[O-].[Na+].CO.Br[CH2:25][CH2:26][CH3:27]>BrCCC.O>[C:1]1([C:7]2[C:11]([O:12][CH2:25][CH2:26][CH3:27])=[C:10]([C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=3)[NH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
3,5-diphenyl-4-pyrazolol
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1=NNC(=C1O)C1=CC=CC=C1
|
|
Name
|
sodium methoxide
|
|
Quantity
|
2.27 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
5.17 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCC
|
Step Three
|
Name
|
|
|
Quantity
|
0.26 g
|
|
Type
|
catalyst
|
|
Smiles
|
BrCCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
slowly cooled to room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated to 60°C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is isolated by filtration
|
Outcomes


Product
Details
Reaction Time |
7 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1=NNC(=C1OCCC)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.5 g | |
| YIELD: PERCENTYIELD | 99.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 98.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
